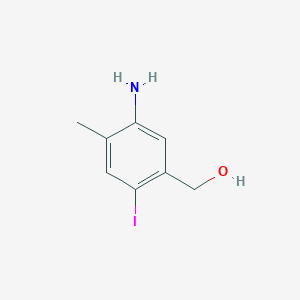
(5-amino-2-iodo-4-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-amino-2-iodo-4-methylphenyl)methanol: is an organic compound with the molecular formula C8H10INO It is a derivative of benzenemethanol, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-amino-2-iodo-4-methylphenyl)methanol typically begins with commercially available starting materials such as 4-methylbenzenemethanol.
Amination: The amino group can be introduced via nucleophilic substitution, where the iodinated intermediate reacts with ammonia or an amine under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-amino-2-iodo-4-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom or convert the amino group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium iodide in acetone, copper(I) cyanide, or Grignard reagents.
Major Products Formed:
Oxidation: 5-amino-2-iodo-4-methylbenzaldehyde, 5-amino-2-iodo-4-methylbenzoic acid.
Reduction: 5-amino-4-methylbenzenemethanol, 5-amino-2-iodo-4-methylbenzenemethane.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (5-amino-2-iodo-4-methylphenyl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of iodine and amino groups on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5-amino-2-iodo-4-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
- (5-amino-2-iodo-4-methylphenyl)methanol
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo-
- 2-Amino-5-iodo-4-methoxybenzonitrile
Comparison:
- This compound is unique due to the presence of both an amino group and an iodine atom, which confer distinct reactivity and potential applications.
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo- features an ethylphenyl group, which alters its chemical properties and applications.
- 2-Amino-5-iodo-4-methoxybenzonitrile contains a methoxy group and a nitrile group, providing different reactivity and potential uses in research and industry.
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
(5-amino-2-iodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10INO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Clé InChI |
OETSYIPQXZPLST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



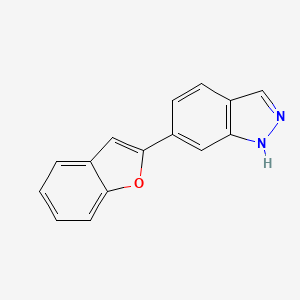
![Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508486.png)
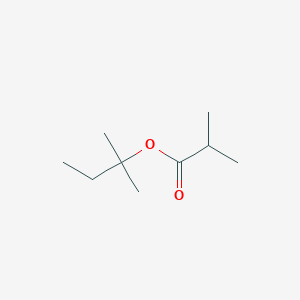
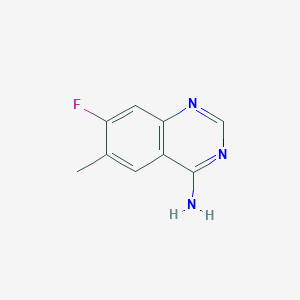
![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)
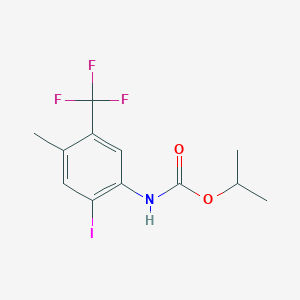
![tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508506.png)
![1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate](/img/structure/B1508508.png)


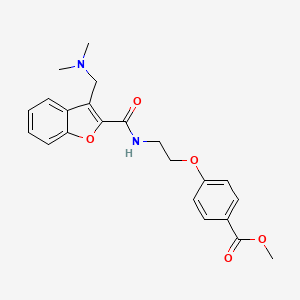
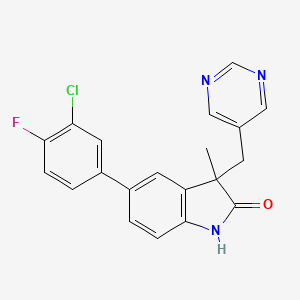
![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
